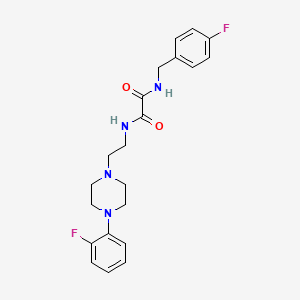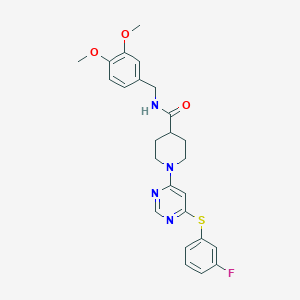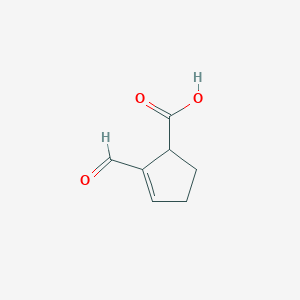
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a 1,2,3-triazole, a pyrrolidine, and a thiophene. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and versatility in various chemical reactions . The pyrrolidine is a five-membered ring containing one nitrogen atom and four carbon atoms, often found in many natural alkaloids. The thiophene is a five-membered aromatic ring with a sulfur atom, which is a key component in many pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrrolidine, and thiophene rings. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in a variety of chemical reactions, often serving as a stable linker in the formation of larger structures . The pyrrolidine and thiophene rings also have unique reactivity profiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could enhance its stability and solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones has been studied, revealing insights into the role of the carbonyl group in facilitating unusual cycloaddition reactions leading to the formation of 1,2,3-triazole derivatives and (2-heteroaryl)(pyrrolidino)methanones via a novel reaction pathway (Zanirato, 2002).
- Research on fac-Re(CO)3Cl complexes of inverse "click" ligands based on 1,2,3-triazole derivatives has provided a systematic synthetic, spectroscopic, and computational study. These complexes exhibit electronic properties studied through various spectroscopy and voltammetry techniques, contributing to understanding their potential applications in organometallic chemistry (Anderson et al., 2013).
Catalysis and Chemical Reactions
- The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions demonstrate the utility of 1,2,3-triazole-based compounds in catalyzing stereoselective organic transformations. This highlights the potential of these derivatives in enhancing the efficiency and selectivity of important synthetic processes (Reyes-Rangel et al., 2016).
- A study on the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates provides insights into their structural and electronic characteristics. This research contributes to the understanding of the molecular structures of related compounds, facilitating their application in various chemical contexts (Huang et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Compounds with a similar structure have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have unique ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
Similar compounds have been found to be stable under various conditions , suggesting that this compound may also be influenced by environmental factors.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-5-12(19-10)13(18)16-8-2-3-11(16)9-17-14-6-7-15-17/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACLTGCXBQARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)

![5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2393658.png)
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
